molecular formula C21H20ClN5O2 B2557834 2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836638-75-6

2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2557834
CAS RN: 836638-75-6
M. Wt: 409.87
InChI Key: TZVOXECVKHUYIG-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

  • Study of Polymorphs : A related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, was studied for its strong diuretic properties. Researchers found two polymorphic modifications of this compound, highlighting differences in crystal packing between the triclinic and monoclinic forms (Shishkina et al., 2018).

Antiallergy Activity

  • Antiallergy Agents : A series of derivatives, including 2-aminoquinoline-3-carboxamides, were synthesized and evaluated for their antiallergy activity. These compounds exhibited significant intravenous activity, suggesting potential as antiallergy agents (Althuis et al., 1980).

Chemical Synthesis and Transformations

  • Chemical Derivatizations : In a study, reactions of 2-(substituted-amino) benzamide with various compounds led to the formation of 1-substituted 4 (1H)-quinazolinones with an ethoxycarbonyl group. This showcases the compound's versatility in chemical synthesis (Ozaki et al., 1983).

Catalysis and Pharmaceutical Synthesis

  • Rhodium-Catalyzed Asymmetric Hydrogenation : Derivatives of quinoxaline, including those related to the compound , were used in the development of rigid P-chiral phosphine ligands. These ligands showed excellent enantioselectivities in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, beneficial for pharmaceutical ingredient synthesis (Imamoto et al., 2012).

Material Science Applications

  • Polyamides Containing Quinoxaline Moiety : A study focused on synthesizing new polyamides containing a quinoxaline moiety for material science applications. These polyamides demonstrated excellent solubility in polar aprotic solvents and good thermal stability, making them potentially useful in various industrial applications (Patil et al., 2011).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

  • ATM Kinase Inhibition : A novel series of 3-quinoline carboxamides, which are structurally related to the compound , were discovered as selective inhibitors of ATM kinase. These inhibitors were effective in models relevant to diseases (Degorce et al., 2016).

Vitamin B6 Antagonists

  • Vitamin B6 Antagonism : Research explored the modification of the 2-methyl group in vitamin B6 analogs, leading to the development of various antagonists, including 2-amino derivatives. This underscores the compound's role in medicinal chemistry (Korytnyk & Angelino, 1977).

Polymerization Studies

  • Polymerization of 1,1`-(Methylenedi-1,4-phenylene)bismaleimide : A study reported the synthesis and properties of diphenylquinoxaline-containing monomers and hyperbranched polymers. This indicates the compound's relevance in the field of polymer science (Baek et al., 2003).

5-HT3 Receptor Antagonism

  • Serotonin Receptor Antagonism : Quinoxalin-2-carboxamides were synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, demonstrating the compound's potential in the development of treatments for conditions influenced by serotonin receptors (Mahesh et al., 2011).

properties

IUPAC Name

2-amino-N-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-29-11-10-27-19(23)17(21(28)24-12-13-6-2-3-7-14(13)22)18-20(27)26-16-9-5-4-8-15(16)25-18/h2-9H,10-12,23H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVOXECVKHUYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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